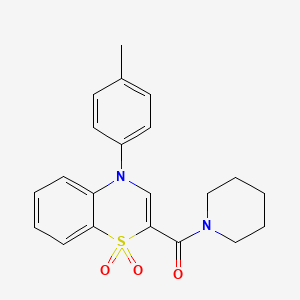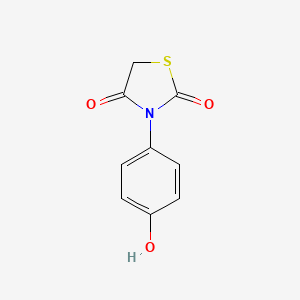![molecular formula C13H11ClF3N3OS B2601947 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile CAS No. 339106-44-4](/img/structure/B2601947.png)
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile is a complex organic molecule. It has applications in various fields, particularly in medicinal chemistry, due to its diverse reactivity and functional group composition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile typically involves the following steps:
Synthesis of the Intermediate: : This usually involves creating the 3-chloro-5-(trifluoromethyl)-2-pyridine thiol. This intermediate is often synthesized from the corresponding pyridine derivative through chlorination and subsequent substitution reactions.
Formation of the Thioester: : The intermediate 3-chloro-5-(trifluoromethyl)-2-pyridine thiol is then converted into the corresponding thioester by reacting it with acetyl chloride under mild conditions.
Coupling Reaction: : The thioester is then coupled with 3-(dimethylamino)acrylonitrile through a base-catalyzed reaction, forming the final compound.
Industrial Production Methods
Industrial-scale production of this compound would follow similar steps, optimized for yield and efficiency. Typically, large reactors and controlled environments are used to maintain consistency and purity.
化学反应分析
Types of Reactions
Oxidation: : It can undergo oxidation reactions, often with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound can undergo substitution reactions due to the presence of the pyridine and acrylonitrile groups.
Common Reagents and Conditions
Oxidation: : Performed in aqueous or organic solvents with appropriate oxidizing agents.
Reduction: : Conducted in dry ether or similar solvents to prevent moisture interference.
Substitution: : Typically carried out in polar solvents like DMSO or DMF, under controlled temperatures to ensure selective reactions.
Major Products Formed
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Leads to amines or alcohols.
Substitution: : Produces a variety of substituted acrylonitrile and pyridine derivatives.
科学研究应用
Chemistry
Catalysis: : Used as a ligand in catalytic cycles.
Material Science: : Employed in the synthesis of functional polymers.
Biology
Biological Probes: : Utilized in studying biochemical pathways due to its reactive groups.
Drug Design: : Acts as a core structure in the development of new pharmacologically active compounds.
Medicine
Antimicrobial Agents: : Research into its derivatives as potential antimicrobial agents.
Cancer Research: : Evaluated for its effects on cancer cell lines due to its unique chemical structure.
Industry
Chemical Sensors: : Incorporated in the design of sensors for detecting environmental pollutants.
Agriculture: : Potential use in the development of new agrochemicals.
作用机制
The compound exerts its effects primarily through interactions with molecular targets in cells, such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity to these targets, potentially disrupting normal cellular functions. The exact pathways can vary depending on its specific applications, but often involve inhibition or modification of biological macromolecules.
相似化合物的比较
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine
2-Acetyl-3-(dimethylamino)acrylonitrile
2-Pyridinethiol
Uniqueness
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile is unique due to the combination of its functional groups. The trifluoromethyl group adds significant electron-withdrawing power, enhancing reactivity. The presence of both pyridine and acrylonitrile moieties allows for diverse chemical interactions and applications, making it a versatile compound in research and industrial applications.
By exploring these multifaceted aspects, we gain a deeper appreciation for this complex and intriguing compound.
属性
IUPAC Name |
(2E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(dimethylaminomethylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-20(2)6-8(4-18)11(21)7-22-12-10(14)3-9(5-19-12)13(15,16)17/h3,5-6H,7H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIURWWJPRSTLBW-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2601868.png)
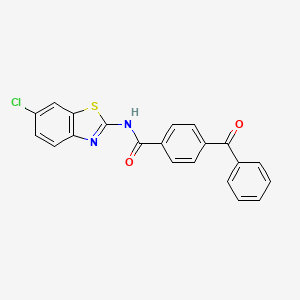
![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)
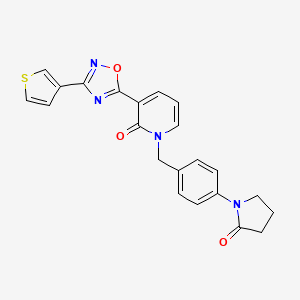
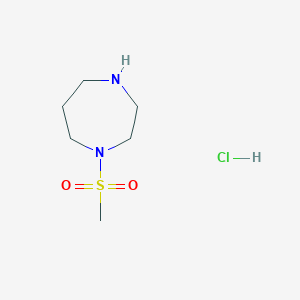
![N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2601878.png)
![4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2601879.png)
![4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2601880.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)
![3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)
